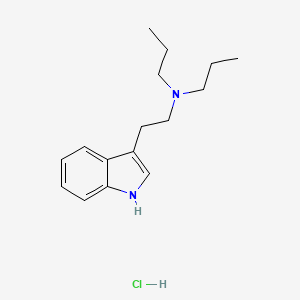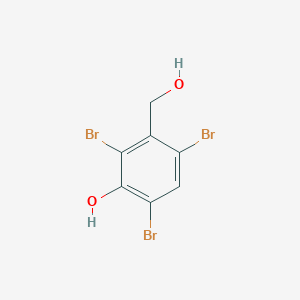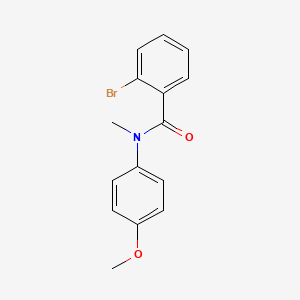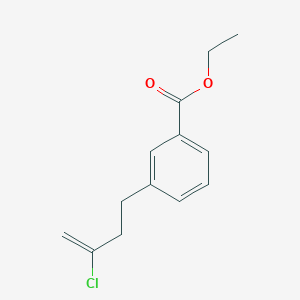
1,3-苯并二氧杂环戊醛
概览
描述
1,3-Benzodioxole-4-carbaldehyde is a chemical compound with the molecular formula C8H6O3 . It is also known by other names such as 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE .
Synthesis Analysis
The synthesis of 1,3-Benzodioxole-4-carbaldehyde involves the reaction of 3,4-dihydroxybenzaldehyde with dibromomethane and potassium carbonate in dimethylformamide .Molecular Structure Analysis
The molecular structure of 1,3-Benzodioxole-4-carbaldehyde is represented by the InChIKey: QZMQKPGVXNSITP-UHFFFAOYAC . The molecular weight of this compound is 150.134 g/mol .Chemical Reactions Analysis
Benzodioxole derivatives, including 1,3-Benzodioxole-4-carbaldehyde, are known to possess a broad spectrum of activities. They have been studied for their potential cytotoxic and antiparasitic activities .Physical And Chemical Properties Analysis
1,3-Benzodioxole-4-carbaldehyde has a melting point of 34-36 ºC and a boiling point of 80 ºC at 0.3 mmHg. Its density is 1.312 g/mL .科研应用
合成新化合物
化学合成和结构:研究已经证明利用1,3-苯并二氧杂环戊醛合成各种化合物。例如,它与乙酸乙酯二乙氧基磷酸在特定条件下的反应会形成乙酸3-(1,3-苯并二氧杂环戊烯-5-基)丙烯酸乙酯,展示了1,3-苯并二氧杂环戊烯系统的平面结构 (Zhang, Wang, & Yu, 2007)。类似地,其他研究报告了通过将1,3-苯并二氧杂环戊醛与其他化学物质反应,形成具有特定构象的复杂结构的合成 (Asiri, Khan, & Tahir, 2011)。
有机金属方法:将1,3-苯并二氧杂环戊烯衍生物,包括醛类变体,转化为各种新衍生物展示了这种化合物在有机金属化学中的多功能性。这涉及使用各种亲电试剂捕获1,3-苯并二氧杂环戊烯衍生物的锂化物种 (Schlosser, Gorecka, & Castagnetti, 2003)。
生物应用
抗癌和抗菌特性:一个显著的应用领域是在药物化学领域,1,3-苯并二氧杂环戊醛衍生物已被合成并评估其抗癌和抗菌特性。例如,从这种化学物质合成的某些化合物已经表现出对各种癌细胞系的显著抗癌活性 (Horishny, Chaban, & Matiychuk, 2021)。此外,其他研究强调了它在合成具有强效抗菌和抗真菌活性的化合物中的作用 (Othman, Al-Masoudi, Hama, & Hussain, 2019)。
- 藻类水华和相关的蓝藻毒素 (Jin et al., 2017)。
化学性质和应用
结构分析和合成技术:从1,3-苯并二氧杂环戊醛合成的各种化合物的结构分析为其化学性质和潜在应用提供了见解。这些研究通常采用先进的光谱方法来确定结构性质 (Benhaoua et al., 2019)。
有机半导体应用:使用1,3-苯并二氧杂环戊醛合成“席夫”碱已被探索用于有机半导体的应用。这些化合物的结构和电子性质表明它们在光电子学和光伏转换能源中的潜在用途 (Benhaoua et al., 2019)。
光化学反应:该化合物已被用于光化学反应,例如对醌的太阳化学光-弗里德尔-克拉夫茨杂环酰化反应,展示了它在合成有机化学中的多功能性 (Benites et al., 2011)。
Safety And Hazards
性质
IUPAC Name |
1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMQKPGVXNSITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228635 | |
| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-4-carbaldehyde | |
CAS RN |
7797-83-3 | |
| Record name | Benzodioxole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7797-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole-4-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007797833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BENZODIOXOLE-4-CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T3RQM2CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

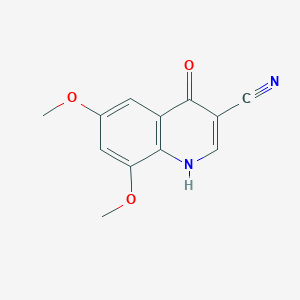


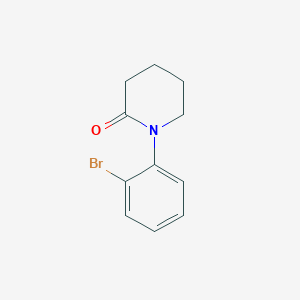
![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)


